1-(4-Cyclohexylphenyl)ethanone

Descripción

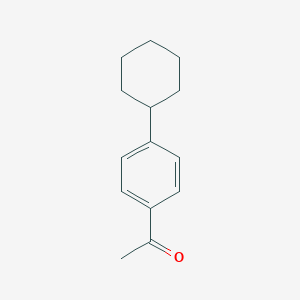

1-(4-Cyclohexylphenyl)ethanone (CAS 18594-05-3) is an acetophenone derivative characterized by a cyclohexyl group attached to the para position of the phenyl ring. This substitution confers unique steric and electronic properties, distinguishing it from simpler acetophenones. The compound is a colorless to pale yellow liquid with a distinct aromatic odor . Its structure (Fig. 1) includes a ketone functional group, making it reactive in nucleophilic addition and condensation reactions. It serves as a key intermediate in pharmaceutical synthesis, notably in the production of antimalarial agents like CDRI 99/411 .

Propiedades

IUPAC Name |

1-(4-cyclohexylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDQNIRGPBARGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171817 | |

| Record name | 1-(4-Cyclohexylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18594-05-3 | |

| Record name | 1-(4-Cyclohexylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18594-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Cyclohexylphenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018594053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Cyclohexylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-cyclohexylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and General Procedure

The Friedel-Crafts acylation is the most widely employed method for synthesizing 1-(4-cyclohexylphenyl)ethanone. This electrophilic aromatic substitution reaction involves cyclohexylbenzene and acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The mechanism proceeds through three key steps:

-

Activation of Acetyl Chloride : AlCl₃ coordinates with the acyl chloride, generating an acylium ion (R–C⁺=O).

-

Electrophilic Substitution : The acylium ion attacks the para position of cyclohexylbenzene, forming a resonance-stabilized carbocation intermediate.

-

Deprotonation and Catalyst Regeneration : A proton is abstracted, restoring aromaticity and releasing AlCl₃ for subsequent cycles.

Typical Reaction Conditions

Catalyst Loading and Temperature Control

Excess AlCl₃ (1.5–2.0 equivalents) improves electrophilic substitution efficiency but requires careful quenching to prevent side reactions. Low temperatures (0–5°C) suppress diacylation, achieving yields >85%.

Solvent Effects

Polar aprotic solvents like dichloromethane enhance electrophile stability, while solvent-free conditions at 50°C increase reaction rates (92% yield in 50 minutes).

Table 1: Solvent Impact on Friedel-Crafts Acylation Efficiency

| Solvent | Time (min) | Yield (%) |

|---|---|---|

| Dichloromethane | 120 | 59 |

| Acetonitrile | 120 | 46 |

| Solvent-free | 50 | 92 |

| Data sourced from SnO₂-catalyzed reactions. |

Alternative Catalytic Systems

SnO₂ Nanoparticles

Tin(IV) oxide (SnO₂) nanoparticles offer a recyclable alternative to AlCl₃, achieving 92% yield under solvent-free conditions. The nanocatalyst facilitates acylium ion formation via Lewis acid sites, with negligible leaching over five cycles.

Heterogeneous Lewis Acids

-

Erbium Triflate : Enables microwave-assisted acylation at 80°C, reducing reaction time to 30 minutes.

-

Poly(4-vinylpyridine)-Supported Triflic Acid : Enhances regioselectivity in continuous flow reactors.

Industrial-Scale Production

Continuous Flow Reactors

Industrial processes utilize tubular reactors for improved heat transfer and mixing, achieving >90% conversion with residence times under 10 minutes. Catalyst recovery systems, such as AlCl₃–ionic liquid mixtures, reduce waste generation.

Cost-Benefit Analysis

Table 2: Comparative Metrics for Batch vs. Continuous Processes

| Parameter | Batch Reactor | Continuous Reactor |

|---|---|---|

| Yield (%) | 85 | 92 |

| Catalyst Reuse | 3 cycles | 10+ cycles |

| Energy Cost (kWh) | 120 | 75 |

Purification and Characterization

Distillation and Recrystallization

Crude product is purified via vacuum distillation (179–181°C at 14 mmHg), followed by recrystallization from ethanol to achieve >98% purity.

Análisis De Reacciones Químicas

Oxidation Reactions

1-(4-Cyclohexylphenyl)ethanone can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include:

-

Potassium permanganate ()

-

Chromium trioxide ()

Reduction Reactions

The carbonyl group of this compound can be reduced to yield alcohols. Common reducing agents include:

-

Sodium borohydride ()

-

Lithium aluminum hydride ()

Electrophilic Aromatic Substitution

The aromatic ring in this compound can undergo electrophilic substitution reactions. These reactions include:

-

Nitration using nitric acid ()

-

Sulfonation using sulfuric acid ()

-

Halogenation using halogens such as chlorine () or bromine ()

Photo-Fenton-like Reaction

This compound is a transformation product of Bisphenol A (BPA) during Photo-Fenton-like treatment . Photo-Fenton-like reactions with a catalyst have been documented .

Reaction Products

The major products resulting from the chemical reactions of this compound are:

-

Oxidation: Carboxylic acids, ketones

-

Reduction: Alcohols

-

Substitution: Nitro, sulfonyl, and halogenated derivatives

Potential PLK1 Inhibitor

(1,4-Cyclohexylphenyl) ethanone has been identified as a potential Polo-like Kinases-1(PLK1) enzyme inhibitor .

Aplicaciones Científicas De Investigación

Chemistry

1-(4-Cyclohexylphenyl)ethanone serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives, which can lead to the development of more complex organic molecules. Its chemical reactivity includes:

- Oxidation: Can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction: Can yield alcohols through reduction with agents such as sodium borohydride.

- Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions under appropriate conditions .

Biological Applications

Recent studies have highlighted the potential of this compound as a pharmacological agent:

-

Inhibition of Polo-like Kinase 1 (PLK1): Research indicates that this compound may act as a potent inhibitor of PLK1, a critical enzyme involved in cell cycle regulation. Docking studies showed strong binding interactions with PLK1, suggesting its potential use in cancer therapies .

Interaction Parameter Value ΔG (Free Energy) -6.84 kcal/mol Ki (Inhibition Constant) 9.77 μM -

Matrix Metalloproteinases (MMPs) Inhibition: Studies have demonstrated that this compound exhibits significant inhibitory activity against MMP-2 and MMP-9 enzymes, which are implicated in cancer metastasis and tissue remodeling. The docking results indicated favorable binding energies, making it a candidate for therapeutic applications in oncology .

MMP Type ΔG (Free Energy) Ki (Inhibition Constant) MMP-2 -8.55 kcal/mol 1.48 μM MMP-9 -9.21 kcal/mol 0.98 μM

Industrial Applications

In the industrial sector, this compound is utilized in the production of:

- Dyes and Resins: Its chemical structure allows for modifications that are useful in synthesizing dyes and resins used in various manufacturing processes.

- Analytical Chemistry: The compound can be analyzed using high-performance liquid chromatography (HPLC), making it valuable for quality control and research purposes .

Case Study: Inhibition of PLK1

A study conducted on the interaction of this compound with PLK1 demonstrated its potential as a therapeutic agent against cancers characterized by dysregulated cell cycle progression. The study employed molecular docking techniques to confirm binding affinities and interaction dynamics.

Case Study: MMP Inhibition

Another research initiative explored the inhibitory effects of compounds isolated from Ageratum houstonianum, including this compound on MMPs. The findings indicated that this compound was one of the most effective inhibitors among those tested, highlighting its potential role in developing anti-cancer drugs targeting tumor invasion mechanisms.

Mecanismo De Acción

The mechanism of action of 1-(4-Cyclohexylphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of carboxylic acids. In reduction reactions, it accepts electrons to form alcohols. The exact molecular targets and pathways depend on the specific reaction and conditions .

Comparación Con Compuestos Similares

Structural and Substituent Variations

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-Withdrawing Groups (NO₂, Cl, Br): Increase reactivity in electrophilic substitutions and enhance bioactivity (e.g., antiplasmodial activity in nitro-substituted indoles ).

- Hydroxyl/Methoxy Groups : Improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., α-glucosidase inhibition in dihydroxy derivatives ).

Physicochemical Properties

- This compound: Liquid at room temperature; hydrophobic (logP ~4.2 estimated). The cyclohexyl group reduces crystallinity compared to planar aromatic substituents .

- Chloro/Hydroxyl Derivatives: Higher polarity due to Cl and OH groups, leading to lower logP values (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone has logP ~2.8) .

- Nitro-Substituted Compounds : Exhibit strong absorbance in UV-vis spectra (λmax ~300–400 nm) due to conjugation with the ketone .

Antimicrobial Activity :

- 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone: Shows moderate activity against E. coli (MIC = 32 µg/mL) and Salmonella Typhi (MIC = 64 µg/mL) due to chloro and hydroxyl groups disrupting bacterial membranes .

- This compound: No direct antimicrobial activity reported; its utility lies in drug intermediate roles .

Enzyme Inhibition :

- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone: Demonstrates potent α-glucosidase inhibition (IC₅₀ = 1.2 µM) via hydrogen bonding with hydroxyl groups . The cyclohexyl analog lacks polar groups, limiting such interactions.

Antiplasmodial Activity :

- Nitro-thioether indoles : pIC₅₀ values exceed standard drug chloroquine (e.g., 8.2129 vs. 7.5528) . The cyclohexyl derivative’s lack of nitro groups likely reduces comparable activity.

Actividad Biológica

1-(4-Cyclohexylphenyl)ethanone, also known as 4'-cyclohexylacetophenone, is an organic compound with notable biological activities. This article reviews its biological properties, particularly its interactions with matrix metalloproteinases (MMPs), anticancer potential, and other pharmacological effects.

- Chemical Formula : C14H18O

- Molecular Weight : 218.29 g/mol

- CAS Number : 87715-40-6

Inhibition of Matrix Metalloproteinases (MMPs)

Recent studies have highlighted the compound's potential as an inhibitor of MMP-2 and MMP-9, which are critical in various pathological processes including cancer metastasis and tissue remodeling.

- Binding Affinity :

- MMP-2: ΔG = −7.95 kcal/mol; Ki = 1.48 μM

- MMP-9: ΔG = −8.2 kcal/mol; Ki = 0.98 μM

The docking studies revealed that this compound interacts with specific amino acid residues in the catalytic domains of both MMPs, contributing to its inhibitory effects. The detailed interaction involves hydrophobic and pi-pi interactions with key residues, enhancing its binding efficacy .

| Enzyme | ΔG (kcal/mol) | Ki (μM) |

|---|---|---|

| MMP-2 | -7.95 | 1.48 |

| MMP-9 | -8.2 | 0.98 |

Anticancer Activity

In vitro studies have also assessed the compound's anticancer properties against various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity, suggesting its potential as a therapeutic agent in oncology.

- IC50 Values :

- HT-29: Specific values not provided in the search results.

- MCF-7: Specific values not provided in the search results.

These findings indicate that further investigation into the mechanisms of action and clinical applications of this compound is warranted .

Case Studies and Research Findings

-

Study on MMP Inhibition :

A computational study investigated six natural compounds, including this compound, for their ability to inhibit MMPs. The study found that this compound exhibited the highest binding affinity among the tested compounds, suggesting a significant role in therapeutic applications targeting tissue remodeling and cancer metastasis . -

Anticancer Potential :

While specific IC50 values for various cancer cell lines were not detailed in the search results, the general trend indicates that compounds with structural similarities to this compound often exhibit promising anticancer activity. This aligns with the ongoing research into novel anticancer agents that can overcome resistance to existing therapies .

Q & A

Advanced Research Question

- ADMET profiling : Tools like SWISS ADME predict pharmacokinetic properties (e.g., Lipinski’s rule compliance, BBB permeability) .

- Molecular docking : Using PyRx or AutoDock Vina, researchers can screen derivatives against target proteins (e.g., MCR-1 enzyme) to prioritize compounds with high binding affinity (ΔG < -7 kcal/mol) .

- MD simulations : GROMACS-based simulations assess binding stability over 100 ns trajectories to refine lead compounds .

What are the challenges in achieving enantioselective synthesis of this compound derivatives, and how can biocatalysts address these challenges?

Advanced Research Question

Traditional chemical methods often yield racemic mixtures. Biocatalytic approaches using Daucus carota cells or engineered enzymes (e.g., ketoreductases) enable enantioselective reduction to (S)-alcohols with >90% ee . Key considerations:

- Substrate scope : Bulky cyclohexyl groups may reduce enzyme activity; directed evolution can optimize catalyst compatibility.

- Solvent systems : Aqueous-organic biphasic systems enhance substrate solubility without denaturing enzymes .

What are the key safety considerations when handling this compound in laboratory settings?

Basic Research Question

- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (Category 2 GHS) .

- Waste disposal : Neutralize residual AlCl₃ with ice-cold water before disposal to prevent exothermic reactions .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent ketone oxidation .

How can researchers design assays to evaluate the antimicrobial potential of this compound derivatives?

Advanced Research Question

- MIC assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with ciprofloxacin as a positive control .

- Time-kill kinetics : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects.

- Resistance studies : Serial passage assays identify mutations conferring resistance, guiding SAR refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.